3-(1H-indol-3-yl)-2-(4-nitroanilino)propanoic acid
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Overview
Description
3-(1H-indol-3-yl)-2-(4-nitroanilino)propanoic acid is a synthetic organic compound that features an indole ring, a nitroaniline group, and a propanoic acid moiety. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-(4-nitroanilino)propanoic acid typically involves multi-step organic synthesis. One possible route could be:
Formation of the Indole Ring: Starting from a suitable precursor like aniline, the indole ring can be synthesized through a Fischer indole synthesis.
Nitration: The indole compound can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitroindole can then be coupled with a suitable aniline derivative under acidic or basic conditions to form the desired product.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring or the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Due to the presence of the indole ring, the compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds with indole rings can interact with various enzymes and receptors in the body, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propanoic acid: Lacks the nitroaniline group.
2-(4-nitroanilino)propanoic acid: Lacks the indole ring.
3-(1H-indol-3-yl)-2-(anilino)propanoic acid: Lacks the nitro group.
Uniqueness
The presence of both the indole ring and the nitroaniline group in 3-(1H-indol-3-yl)-2-(4-nitroanilino)propanoic acid may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H15N3O4 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-(4-nitroanilino)propanoic acid |
InChI |
InChI=1S/C17H15N3O4/c21-17(22)16(19-12-5-7-13(8-6-12)20(23)24)9-11-10-18-15-4-2-1-3-14(11)15/h1-8,10,16,18-19H,9H2,(H,21,22) |
InChI Key |
ZTSODNVSGHZJJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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